molecular formula C25H22N2O4S B2573957 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate CAS No. 851092-77-8

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Cat. No.: B2573957
CAS No.: 851092-77-8
M. Wt: 446.52
InChI Key: WAVWGGCDEAWZBE-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a complex organic compound that features a pyrazole ring substituted with benzenesulfonyl and phenyl groups, and esterified with 3,4-dimethylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by sulfonylation and esterification steps.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.

    Esterification: Finally, the esterification of the pyrazole derivative with 3,4-dimethylbenzoic acid is carried out using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the sulfonyl and ester groups.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylbenzoic acid: A precursor in the synthesis of the compound.

    Benzenesulfonyl chloride: Used in the sulfonylation step.

    1-phenyl-3-methyl-1H-pyrazole: A related pyrazole derivative.

Uniqueness

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-14-15-20(16-18(17)2)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVWGGCDEAWZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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